

5H-Dibenzo[a,d]cycloheptene structure and properties

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Compound of Interest

Compound Name: **5H-Dibenzo[a,d]cycloheptene**

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An In-depth Technical Guide on **5H-Dibenzo[a,d]cycloheptene**

Introduction

5H-Dibenzo[a,d]cycloheptene, also known as dibenzocycloheptatriene, is a polycyclic aromatic hydrocarbon featuring a tricyclic scaffold. This core structure is composed of two benzene rings fused to a central seven-membered cycloheptene ring.^[1] The unique three-dimensional and rigid framework of the dibenzo[a,d]cycloheptene system has established it as a "privileged scaffold" in medicinal chemistry. Its derivatives are central to the development of numerous drugs targeting the central nervous system (CNS), exhibiting a wide array of pharmacological effects, including antidepressant, antipsychotic, and anxiolytic activities.^[2] This document provides a comprehensive overview of its structure, properties, synthesis, and significance in drug development for an audience of researchers and drug development professionals.

Structure and Identification

The structure of **5H-Dibenzo[a,d]cycloheptene** consists of two phenyl rings annulated to a central cycloheptatriene ring. The presence of conjugated double bonds results in significant electron delocalization, contributing to its chemical properties and reactivity.^[1] The C5 position of the cycloheptene ring is a key site for chemical modification, which is instrumental in fine-tuning the pharmacokinetic and pharmacodynamic profiles of its derivatives.^[2]

Chemical Identifiers:

- Molecular Formula: C₁₅H₁₂[\[1\]](#)
- IUPAC Name: tricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,9,11,13-heptaene[\[3\]](#)
- CAS Number: 256-81-5[\[4\]](#)
- SMILES: C1C2=CC=CC=C2C=CC3=CC=CC=C31[\[3\]](#)
- InChI Key: QPJJORFLSOJAUNL-UHFFFAOYSA-N[\[4\]](#)

Physicochemical Properties

5H-Dibenzo[a,d]cycloheptene is typically a colorless to pale yellow solid at room temperature.

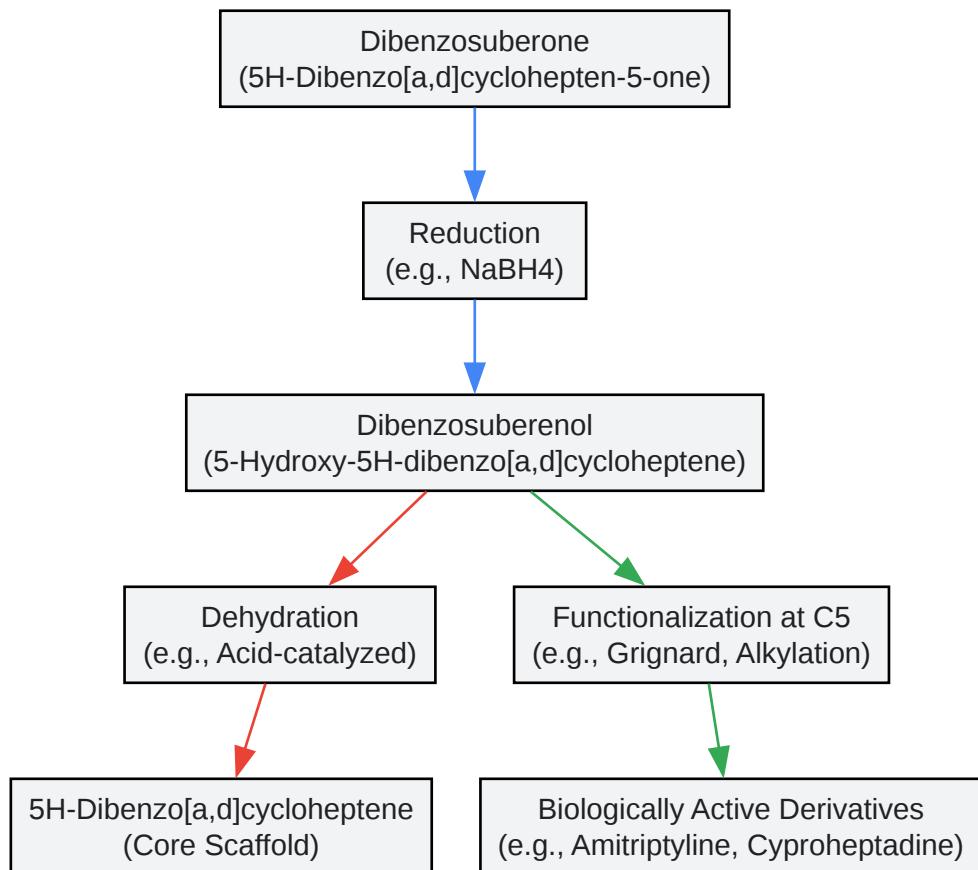
[\[1\]](#) Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	192.26 g/mol	[4]
Density	1.085 g/cm ³	[4]
Boiling Point	322.1 °C at 760 mmHg	[4]
Flash Point	155.2 °C	[4]
LogP	3.76120	[4]
Vapor Pressure	0.000536 mmHg at 25°C	[4]
Refractive Index	1.625	[4]

Synthesis and Reactivity

The synthesis of the **5H-dibenzo[a,d]cycloheptene** core and its derivatives can be achieved through various routes. A common precursor for many derivatives is 5H-Dibenzo[a,d]cyclohepten-5-one, also known as dibenzosuberone. Modifications, particularly at the C5 position, are crucial for introducing functional groups that impart specific biological activities.

Below is a generalized workflow for the synthesis of functionalized **5H-dibenzo[a,d]cycloheptene** derivatives starting from dibenzosuberone.



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Caption: Generalized synthesis workflow for **5H-dibenzo[a,d]cycloheptene** derivatives.

The scaffold undergoes several key reactions. For instance, acid-catalyzed elimination of water from derivatives like 5-hydroxy-10,11-dihydro-**5H-dibenzo[a,d]cycloheptene**-5-carboxylic acid can proceed via a rate-determining transannular 1,5-hydride shift.^[5] The molecule and its derivatives also exhibit interesting photophysical properties and can undergo photorearrangements and excited-state acid dissociation.^{[6][7]}

Role in Drug Development and Pharmacology

The rigid tricyclic structure of **5H-dibenzo[a,d]cycloheptene** serves as an excellent framework for designing molecules that can interact with specific biological targets within the CNS.^[2]

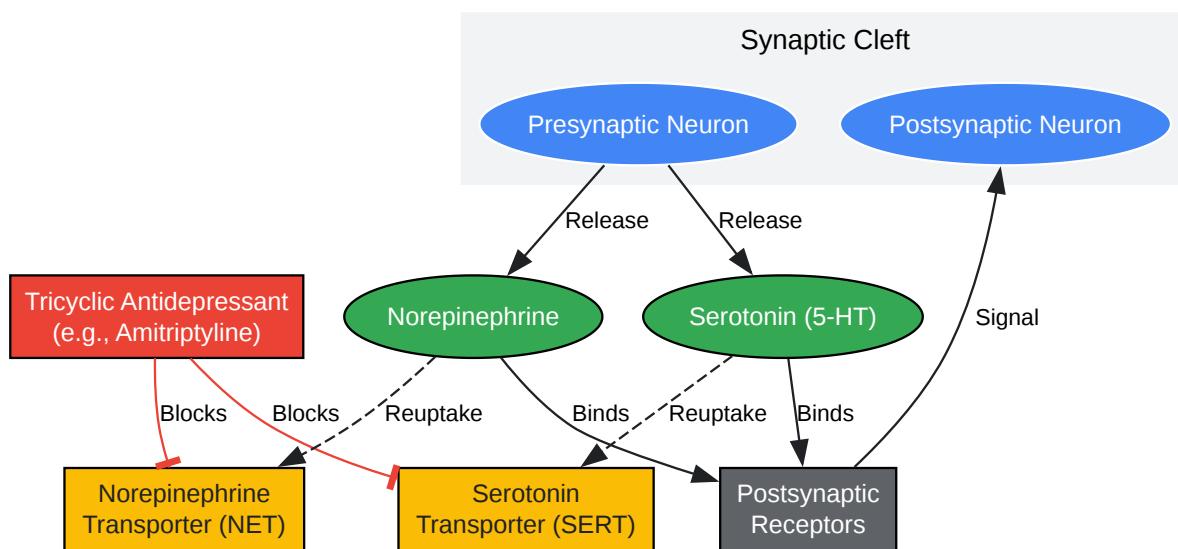
Privileged Scaffold for CNS-Active Drugs

This scaffold is the foundation for many tricyclic antidepressants (TCAs), a class of drugs historically used to treat major depressive disorder. A prominent example is Amitriptyline, which features the 10,11-dihydro-**5H-dibenzo[a,d]cycloheptene** core. The therapeutic effects of amitriptyline and related compounds stem from their ability to modulate the levels of key neurotransmitters in the brain.^[8]

Mechanism of Action: Tricyclic Antidepressants

The primary mechanism of action for TCAs derived from this scaffold, such as amitriptyline, is the inhibition of the reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft. By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), these drugs increase the concentration of these neurotransmitters in the synapse, enhancing neurotransmission.^[8]

The diagram below illustrates this general mechanism.



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Caption: Mechanism of action for Tricyclic Antidepressants (TCAs).

In addition to reuptake inhibition, many of these compounds also act as antagonists at various other receptors, including muscarinic, histaminic, and adrenergic receptors, which contributes to their side effect profile.^[8] Beyond depression, derivatives have been investigated for anticonvulsant and antihistaminic activities.^{[9][10]}

Experimental Protocols

Synthesis of 5H-Dibenzo[a,d]cycloheptene-5-carboxylic acid

This protocol describes a representative synthesis of a C5-functionalized derivative starting from dibenzosuberone, as adapted from literature procedures.^[11]

Objective: To synthesize 5-hydroxy-10,11-dihydro-**5H-dibenzo[a,d]cycloheptene-5-carboxylic acid** via carbonation of the sodium ketyl of dibenzosuberone.

Materials:

- Dibenzosuberone (5H-Dibenzo[a,d]cyclohepten-5-one)
- Sodium metal
- Dry tetrahydrofuran (THF) or similar aprotic ether solvent
- Dry ice (solid CO₂)
- Apparatus for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

- Preparation of Sodium Ketyl:
 - In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibenzosuberone in dry THF.
 - Add small, freshly cut pieces of sodium metal to the solution with vigorous stirring.

- The formation of the sodium ketyl radical anion is indicated by the appearance of a deep blue or green color. Allow the reaction to stir until the formation is complete (typically 1-2 hours).
- Carbonation:
 - Crush a sufficient quantity of dry ice into a powder.
 - While maintaining vigorous stirring and the inert atmosphere, carefully and rapidly add the powdered dry ice to the sodium ketyl solution. The color of the solution will typically discharge.
 - Allow the reaction mixture to warm to room temperature.
- Work-up and Isolation:
 - Quench the reaction mixture by carefully adding water.
 - Acidify the aqueous layer with a mineral acid (e.g., HCl) to protonate the carboxylate, leading to the precipitation of the carboxylic acid product.
 - Collect the crude product by filtration.
 - The crude product, 5-hydroxy-10,11-dihydro-**5H-dibenzo[a,d]cycloheptene**-5-carboxylic acid, can be purified by recrystallization from an appropriate solvent system (e.g., aqueous methanol).
- Dehydration to form Olefinic Acid (Optional):
 - The resulting hydroxy acid can be dehydrated to form **5H-dibenzo[a,d]cycloheptene-5-**carboxylic acid. This is typically achieved by heating the hydroxy acid in a solvent like toluene with a catalytic amount of a strong acid, such as p-toluenesulfonic acid.[\[11\]](#)

Characterization: The final product should be characterized using standard analytical techniques, such as melting point determination, NMR spectroscopy (^1H and ^{13}C), and mass spectrometry, to confirm its structure and purity.

Conclusion

5H-Dibenzo[a,d]cycloheptene is a cornerstone scaffold in medicinal chemistry, particularly for the development of therapeutics for central nervous system disorders. Its rigid, well-defined three-dimensional structure provides a robust platform for creating potent and selective modulators of various biological targets. A thorough understanding of its synthesis, reactivity, and structure-activity relationships is essential for leveraging this privileged core to design the next generation of CNS-active agents. The versatility of its chemistry, especially at the C5 position, ensures its continued relevance in future drug discovery and development endeavors.

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